![molecular formula C9H6F3NO3 B3130559 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone CAS No. 343564-13-6](/img/structure/B3130559.png)
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone
Overview
Description
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone can be synthesized through a multi-step process. One common method involves the nitration of 3-(trifluoromethyl)acetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 1-[4-Amino-3-(trifluoromethyl)phenyl]-1-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[4-Nitro-3-(trifluoromethyl)phenyl]ethanoic acid
Scientific Research Applications
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack.
Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, which can affect its interaction with biological targets.
Ethanone Moiety: Can undergo metabolic transformations, influencing the compound’s overall activity and bioavailability
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenol
Comparison: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with an ethanone moiety. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing capacity and enhanced stability, compared to similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)6-2-3-8(13(15)16)7(4-6)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQRLISURACLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.